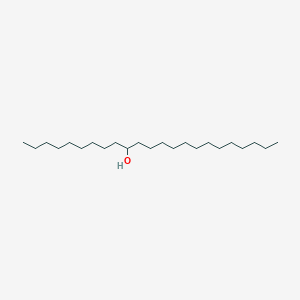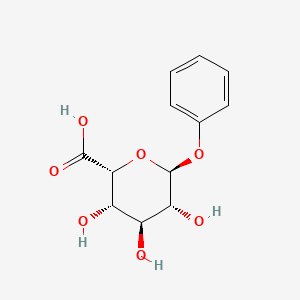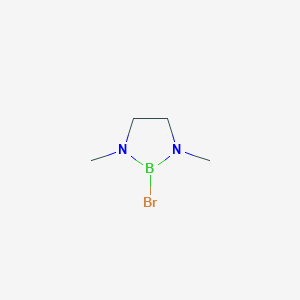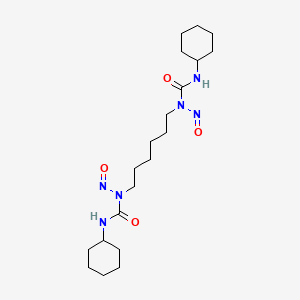
Urea, 1,1'-hexamethylenebis(3-cyclohexyl-1-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1,1’-hexamethylenebis(3-cyclohexyl-1-nitroso-) is a chemical compound known for its unique structure and properties It belongs to the class of nitrosoureas, which are compounds containing the nitroso functional group attached to a urea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1,1’-hexamethylenebis(3-cyclohexyl-1-nitroso-) typically involves the reaction of hexamethylene diisocyanate with cyclohexylamine, followed by nitrosation. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maintain efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1,1’-hexamethylenebis(3-cyclohexyl-1-nitroso-) undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro compounds.
Reduction: The nitroso groups can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
Aplicaciones Científicas De Investigación
Urea, 1,1’-hexamethylenebis(3-cyclohexyl-1-nitroso-) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of urea, 1,1’-hexamethylenebis(3-cyclohexyl-1-nitroso-) involves its ability to bind irreversibly to cellular macromolecules. This binding can lead to alkylation and carbamoylation of proteins and DNA, disrupting cellular processes and leading to cytotoxic effects. The compound’s molecular targets include DNA and various enzymes involved in DNA repair and replication.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Known for its use in chemotherapy.
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (Methyl-CCNU): Another chemotherapeutic agent with similar properties.
Bis(chloroethyl) nitrosourea (BCNU): Widely used in cancer treatment.
Uniqueness
Urea, 1,1’-hexamethylenebis(3-cyclohexyl-1-nitroso-) is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
32903-85-8 |
|---|---|
Fórmula molecular |
C20H36N6O4 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
3-cyclohexyl-1-[6-[cyclohexylcarbamoyl(nitroso)amino]hexyl]-1-nitrosourea |
InChI |
InChI=1S/C20H36N6O4/c27-19(21-17-11-5-3-6-12-17)25(23-29)15-9-1-2-10-16-26(24-30)20(28)22-18-13-7-4-8-14-18/h17-18H,1-16H2,(H,21,27)(H,22,28) |
Clave InChI |
WBNGYSPREOXWID-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)N(CCCCCCN(C(=O)NC2CCCCC2)N=O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


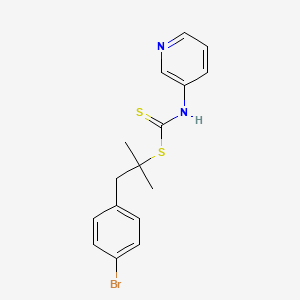
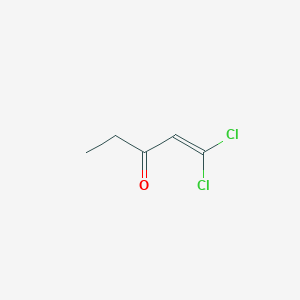

![1-{2-[1-(4-Bromonaphthalen-1-yl)ethyl]phenyl}ethanone](/img/structure/B14680539.png)
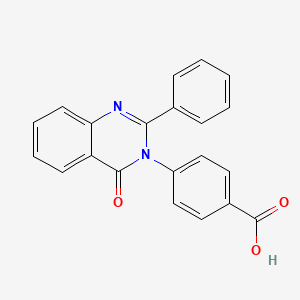
![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)
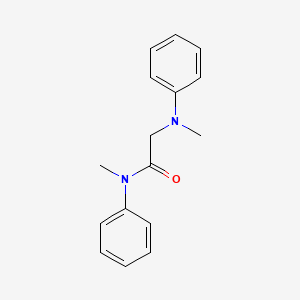

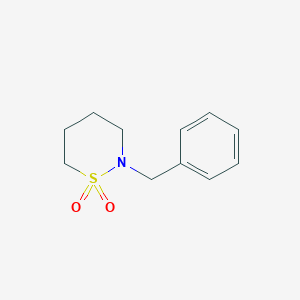
![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)

